Cas no 81-83-4 (1,8-Naphthalimide)

1,8-Naphthalimide structure
1,8-Naphthalimide structure
상품 이름:1,8-Naphthalimide
CAS 번호:81-83-4
MF:C12H7NO2
메가와트:197.189482927322
MDL:MFCD00006920
CID:34261
PubChem ID:66491

1,8-Naphthalimide 화학적 및 물리적 성질

이름 및 식별자

    • 1,8-Naphthalimide
    • naphthalene-1,8-dicarboximide
    • 1,8-NAPHTHALENEDICARBOXIMIDE
    • 1,8-Naphthalenediformylimine
    • 1,8-NAPHTHALIC ACID AMIDE
    • 1H-Benz[de]isoquinoline-1,3
    • 1H-Benz[de]isoquinoline-1,3(2H)-dione
    • 1H-benzo[de]isoquinoline-1,3(2H)-dione
    • benzo[de]isoquinoline-1,3-dione
    • Naphthalene-1,8-dicarbimide
    • Naphthalic acid imide
    • NAPHTHALIMIDE
    • GI0TV19GBN
    • XJHABGPPCLHLLV-UHFFFAOYSA-N
    • 1H-Benz(de)isoquinoline-1,3(2H)-dione
    • 3ess
    • 1,8 naphthalimide
    • 1.8-naphthalimide
    • Naphthalimide (8CI)
    • DSSTox_RID_80428
    • DSSTox_CID_24731
    • Oprea1_308401
    • D
    • Naphthalimide (6CI, 7CI, 8CI)
    • 1,8-Naphthalenedicarboxylic acid imide
    • 1,8-Naphthaleneimide
    • NSC 11011
    • NCGC00256025-01
    • 2,3-dihydro-1H-benz[de]isoquinoline-1,3-dione
    • Z56893131
    • Q27279115
    • 81-83-4
    • NS00006966
    • N0456
    • HMS1607L09
    • 1 pound not8-Naphthalimide
    • BTB12933
    • EINECS 201-379-7
    • Tox21_301585
    • AKOS000266805
    • 3-AZATRICYCLO[7.3.1.0?,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE
    • BDBM50106194
    • Q-200093
    • STK874285
    • CHEMBL339586
    • NSC11011
    • 1,3-dioxo-1H-benz[de]isoquinoline
    • MFCD00006920
    • SCHEMBL2487811
    • DTXCID8024731
    • UNII-GI0TV19GBN
    • XJHABGPPCLHLLV-UHFFFAOYSA-
    • NSC-11011
    • 1,8-Naphthalimide, 99%
    • EN300-17144
    • InChI=1/C12H7NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h1-6H,(H,13,14,15)
    • Naphthalimides
    • STR06670
    • AC-10624
    • H10746
    • 1H-Benzo[de]isoquinoline-1,3(2H)-dione #
    • EC 201-379-7
    • SB66437
    • DTXSID0044731
    • 1H-BENZO(DE)ISOQUINOLINE-1,3(2H)-DIONE
    • 3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
    • BENZO(DE)ISOQUINOLINE-1,3-DIONE
    • CAS-81-83-4
    • CS-0149720
    • SCHEMBL57038
    • Oprea1_068295
    • MDL: MFCD00006920
    • 인치: 1S/C12H7NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h1-6H,(H,13,14,15)
    • InChIKey: XJHABGPPCLHLLV-UHFFFAOYSA-N
    • 미소: O=C1C2C3C(C=CC=2)=CC=CC=3C(=O)N1
    • BRN: 153150

계산된 속성

  • 정밀분자량: 197.04800
  • 동위원소 질량: 197.048
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 285
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 46.2
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 소수점 매개변수 계산 참조값(XlogP): 1.7

실험적 성질

  • 색과 성상: 미백에서 백색 분말
  • 밀도: 1.2292 (rough estimate)
  • 융해점: 299-300 °C (lit.)
  • 비등점: 334.29°C (rough estimate)
  • 플래시 포인트: 208.9 ºC
  • 굴절률: 1.4500 (estimate)
  • 수용성: Insoluble in water.
  • PSA: 49.93000
  • LogP: 1.47930
  • 용해성: 자신이 없다

1,8-Naphthalimide 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H302
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:1
  • 위험 범주 코드: 22
  • 보안 지침: S37/39-S26
  • 위험물 표지: Xi
  • 위험 용어:R36
  • 저장 조건:밀폐 용기에 보관하다.그늘지고 건조하며 통풍이 잘 되는 곳에 보관하고 불용물질을 멀리한다.
  • TSCA:Yes

1,8-Naphthalimide 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

1,8-Naphthalimide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0456-250G
1,8-Naphthalimide
81-83-4 >98.0%(HPLC)(N)
250g
¥2290.00 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PO189-25g
1,8-Naphthalimide
81-83-4 98%
25g
¥187.0 2022-06-10
TRC
N234105-500mg
1,8-Naphthalimide
81-83-4
500mg
$87.00 2023-05-17
Enamine
EN300-17144-100.0g
3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
81-83-4 95%
100g
$132.0 2023-05-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N50130-25g
1H-Benzo[de]isoquinoline-1,3(2H)-dione
81-83-4
25g
¥99.0 2021-09-04
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0456-25G
1,8-Naphthalimide
81-83-4 >98.0%(HPLC)(N)
25g
¥640.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N50130-5g
1H-Benzo[de]isoquinoline-1,3(2H)-dione
81-83-4
5g
¥53.0 2021-09-04
TRC
N234105-1g
1,8-Naphthalimide
81-83-4
1g
$98.00 2023-05-17
Enamine
EN300-17144-1.0g
3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
81-83-4 95%
1g
$19.0 2023-05-01
Enamine
EN300-17144-0.5g
3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
81-83-4 95%
0.5g
$19.0 2023-09-20

1,8-Naphthalimide 합성 방법

합성회로 1

반응 조건
1.1 -
2.1 Reagents: Aluminum chloride Solvents: 1,4-Dichlorobenzene ;  1 h, 90 °C
참조
Isocyanatotrimethylsilane
Parker, Kathlyn A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

합성회로 2

반응 조건
1.1 -
2.1 -
3.1 -
4.1 -
5.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene
참조
Oxidation of 1,8- and 4,5-dialkyl-substituted isoquinolines with manganese dioxide and selenium dioxide
Nagao, Yukinori; et al, Nippon Kagaku Kaishi, 1988, (1), 101-5

합성회로 3

반응 조건
참조
Reaction of naphthalic anhydride and its substituted derivatives with acid amides
Plakidin, V. L.; et al, Zhurnal Organicheskoi Khimii, 1982, 18(9), 1997-8

합성회로 4

반응 조건
1.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene
참조
Oxidation of 1,8- and 4,5-dialkyl-substituted isoquinolines with manganese dioxide and selenium dioxide
Nagao, Yukinori; et al, Nippon Kagaku Kaishi, 1988, (1), 101-5

합성회로 5

반응 조건
참조
Naphthalimide
, USSR, , ,

합성회로 6

반응 조건
1.1 Reagents: Oxalyl chloride ,  Trimethylsilyl isocyanate ,  Aluminum chloride Solvents: 1,2-Dichlorobenzene
참조
Synthesis of naphthalimide by cyclization reactions
Frenzel, Ralf; et al, Journal fuer Praktische Chemie (Leipzig), 1991, 333(5), 805-7

합성회로 7

반응 조건
1.1 Reagents: Aluminum chloride
참조
Preparation of naphthalimide by cyclization of 1-naphthoyl isocyanate
, German Democratic Republic, , ,

합성회로 8

반응 조건
1.1 Reagents: Urea Solvents: Reline ;  1 h, 140 °C
참조
Synthesis of N-unsubstituted cyclic imides from anhydride with urea in deep eutectic solvent (DES) choline chloride/urea
Liu, Luxiao; et al, Chemical Papers, 2020, 74(4), 1351-1357

합성회로 9

반응 조건
참조
A convenient way of 3-fluoro-1,8-naphthalimide synthesis
Fed'ko, N. F.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2015, 13(4), 12-15

합성회로 10

반응 조건
1.1 Reagents: Oxygen Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  rt → 120 °C; 1 - 3 h, 120 °C
1.2 Reagents: Water
참조
Access to drug metabolites via C-H functionalization: copper-catalyzed aerobic oxidation of N,N-dimethylalkylamines in complex pharmaceuticals
Genovino, Julien; et al, Tetrahedron Letters, 2015, 56(23), 3066-3069

합성회로 11

반응 조건
1.1 -
2.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene
참조
Oxidation of 1,8- and 4,5-dialkyl-substituted isoquinolines with manganese dioxide and selenium dioxide
Nagao, Yukinori; et al, Nippon Kagaku Kaishi, 1988, (1), 101-5

합성회로 12

반응 조건
1.1 Solvents: Methanol
참조
Reaction of naphthalic anhydride and its substituted derivatives with acid amides
Plakidin, V. L.; et al, Zhurnal Organicheskoi Khimii, 1982, 18(9), 1997-8

합성회로 13

반응 조건
1.1 -
2.1 -
3.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene
참조
Oxidation of 1,8- and 4,5-dialkyl-substituted isoquinolines with manganese dioxide and selenium dioxide
Nagao, Yukinori; et al, Nippon Kagaku Kaishi, 1988, (1), 101-5

합성회로 14

반응 조건
참조
Reaction of naphthalic anhydride and its substituted derivatives with acid amides
Plakidin, V. L.; et al, Zhurnal Organicheskoi Khimii, 1982, 18(9), 1997-8

합성회로 15

반응 조건
1.1 Reagents: Ammonia Solvents: Ethanol ,  Water ;  overnight, 70 °C
참조
Novel chiral naphthalimide-cycloalkanediamine conjugates: Design, synthesis and antitumor activity
Costales, Paula; et al, Bioorganic Chemistry, 2021, 112,

합성회로 16

반응 조건
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Vanadium oxide (V2O5) ,  Titania Solvents: Water ;  0.4 s, 365 °C
참조
Effect of the composition of a vanadium-titanium catalyst on the oxidative conversion of o-xylene, acenaphthene and β-picoline
Surambaeva, L. I.; et al, Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2003, (5), 3-7

합성회로 17

반응 조건
1.1 Reagents: Ammonia Solvents: Ethanol ;  3 h, reflux
참조
Rh(III)-Catalyzed ortho-C-H Amidation of Naphthalene and Perylene Monoimides
Chand, Tapasi; et al, Organic Letters, 2023, 25(26), 4840-4845

합성회로 18

반응 조건
참조
Reaction of aromatic di- and tetracarboxylic anhydrides with amides
Ganin, E. V.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(5), 1086-9

합성회로 19

반응 조건
1.1 Reagents: Trimethylsilyl isocyanate ,  Aluminum chloride Solvents: 1,2-Dichlorobenzene
참조
Synthesis of naphthalimide by cyclization reactions
Frenzel, Ralf; et al, Journal fuer Praktische Chemie (Leipzig), 1991, 333(5), 805-7

합성회로 20

반응 조건
1.1 Reagents: Aluminum chloride Solvents: 1,4-Dichlorobenzene ;  1 h, 90 °C
참조
Isocyanatotrimethylsilane
Parker, Kathlyn A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

합성회로 21

반응 조건
1.1 Catalysts: Methanol
참조
Photo-induced highly selective olefin migration of N-(2- or 3-phenylallyl) aromatic imides
Kubo, Yasuo; et al, Chemistry Letters, 1984, (11), 1909-12

합성회로 22

반응 조건
1.1 -
2.1 -
3.1 -
4.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene
참조
Oxidation of 1,8- and 4,5-dialkyl-substituted isoquinolines with manganese dioxide and selenium dioxide
Nagao, Yukinori; et al, Nippon Kagaku Kaishi, 1988, (1), 101-5

1,8-Naphthalimide Raw materials

1,8-Naphthalimide Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:81-83-4)1,8-Naphthalimide
sfd10757
순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:81-83-4)1,8-Naphthalimide
A840204
순결:99%
재다:500g
가격 ($):265.0